1-(3-Methoxypyridin-2-yl)piperazine dihydrochloride

Solubility Salt Selection Formulation

1-(3-Methoxypyridin-2-yl)piperazine dihydrochloride (CAS 1187928-25-1) is a heterobifunctional building block comprising a 2-pyridylpiperazine core with a 3-methoxy substituent, supplied as a dihydrochloride salt for enhanced aqueous solubility. The methoxy group at the pyridine 3-position provides a distinct electronic and lipophilic signature (predicted LogP ~0.64–0.76) compared to unsubstituted or halogenated pyridylpiperazine analogs.

Molecular Formula C10H17Cl2N3O
Molecular Weight 266.17
CAS No. 1187928-25-1
Cat. No. B2821457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxypyridin-2-yl)piperazine dihydrochloride
CAS1187928-25-1
Molecular FormulaC10H17Cl2N3O
Molecular Weight266.17
Structural Identifiers
SMILESCOC1=C(N=CC=C1)N2CCNCC2.Cl.Cl
InChIInChI=1S/C10H15N3O.2ClH/c1-14-9-3-2-4-12-10(9)13-7-5-11-6-8-13;;/h2-4,11H,5-8H2,1H3;2*1H
InChIKeyXUIKTDZQHPBVKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methoxypyridin-2-yl)piperazine Dihydrochloride: Procurement-Grade Physicochemical and Selectivity Profile


1-(3-Methoxypyridin-2-yl)piperazine dihydrochloride (CAS 1187928-25-1) is a heterobifunctional building block comprising a 2-pyridylpiperazine core with a 3-methoxy substituent, supplied as a dihydrochloride salt for enhanced aqueous solubility . The methoxy group at the pyridine 3-position provides a distinct electronic and lipophilic signature (predicted LogP ~0.64–0.76) compared to unsubstituted or halogenated pyridylpiperazine analogs . This compound is commercially available at ≥98% purity (HPLC) from multiple ISO-certified vendors, supporting its use as a synthetic intermediate for neurological target ligands and PROTAC linker modules .

Why 1-(3-Methoxypyridin-2-yl)piperazine Dihydrochloride Cannot Be Replaced by Common Piperazine Analogs


Interchanging pyridylpiperazine building blocks without considering the substitution pattern on the pyridine ring risks altering critical molecular properties. The 3-methoxy group introduced in this compound changes the electron density on the pyridine ring and adds a hydrogen-bond acceptor, differentiating it from simpler analogs. These small structural changes can lead to large differences in measurable properties such as lipophilicity and, as demonstrated in the pyridylpiperazine compound class, selective receptor binding. Selecting a generic piperazine without the specific methoxy-pyridyl architecture will not replicate the same physicochemical and biological interaction profile, potentially compromising synthetic yields in downstream coupling reactions or the target-binding properties of final PROTAC or pharmaceutical candidates.

Quantitative Differentiation Guide for 1-(3-Methoxypyridin-2-yl)piperazine Dihydrochloride vs. Closest Analogs


Enhanced Aqueous Solubility of the Dihydrochloride Salt Compared to the Free Base Form

The dihydrochloride salt form (CAS 1187928-25-1) is selected for its markedly improved aqueous solubility over the free base (CAS 80827-67-4). While exact solubility data for the salt remain unpublished, vendor specifications note its superior solubility in water, which is critical for aqueous-phase reactions . The free base form has a predicted water solubility of 4.7 mg/mL (0.0243 mol/L) via the ESOL topological method . The dihydrochloride counterion is known to substantially increase the dissolution rate compared to the free base, a class-level effect widely utilized in piperazine-based PROTAC linkers requiring protonation for solubility enhancement .

Solubility Salt Selection Formulation PROTAC Linkers

Reduced Lipophilicity (LogP) Conferred by the 3-Methoxy Substituent vs. Unsubstituted and Chloro Analogs

The 3-methoxy substituent on the pyridine ring significantly lowers the lipophilicity of the piperazine core. The free base form of the target compound has a calculated LogP of 0.64–0.76 . This is at least 0.13 log units lower than 1-(pyridin-2-yl)piperazine (LogP 0.885) and over 0.78 log units lower than the chlorinated analog 1-(3-chloropyridin-2-yl)piperazine (LogP 1.538) . The lower LogP indicates reduced membrane permeability and potentially altered pharmacokinetic properties when incorporated into larger molecular architectures.

Lipophilicity LogP ADME Permeability Physicochemical Property

High Commercial Purity Specification (≥98%) Supporting Research-Grade Procurement

The target dihydrochloride compound is supplied with a verified minimum purity specification of 98% as determined by HPLC from multiple ISO-certified vendors such as AKSci and Leyan . This high purity specification minimizes batch-to-batch variability and ensures reliable performance as a chemical intermediate in sensitive synthetic applications. Lower purity alternatives can introduce impurities that interfere with subsequent reactions, potentially lowering yields and compromising research reproducibility.

Purity Quality Control Building Block Reliability Reproducibility

Sigma-2 Receptor Preferential Binding Inferred from 2-Pyridylpiperazine Subclass

The 2-pyridyl moiety on the piperazine of the target compound places it within a specific pharmacophore class. Stavitskaya et al. (2010) demonstrated that (2-pyridyl)piperazine-derived ligands preferentially bind to sigma-2 (σ2) receptors over sigma-1 (σ1) receptors, with a lead compound (6) achieving a Ki of 4.91 nM for σ2 and σ1/σ2 selectivity ratio of 16.9 . In contrast, (3-pyridyl)piperazine and (4-pyridyl)piperazine analogs favor σ1 receptors, with representative compounds showing selectivity ratios of 0.19–0.22 . While the target compound is a core intermediate lacking the N-substituted side chain, the 2-pyridyl architecture is the key structural determinant for this differential receptor selectivity.

Sigma Receptor Selectivity Neurological Pharmacology Binding Affinity

Optimal Application Scenarios for 1-(3-Methoxypyridin-2-yl)piperazine Dihydrochloride Based on Differentiation Evidence


Design and Synthesis of Sigma-2 Receptor-Selective Ligands

This compound is the optimal choice for initiating a medicinal chemistry program targeting sigma-2 receptors. The core 2-pyridylpiperazine architecture has been demonstrated to confer preferential σ2 binding over σ1, an established advantage over 3-pyridyl or 4-pyridyl piperazine bioisosteres . Using this specific dihydrochloride building block ensures the correct regiochemistry from the outset, avoiding the need for late-stage functionalization to achieve the desired selectivity profile.

Construction of PROTAC Libraries Requiring Aqueous Synthetic Compatibility

The dihydrochloride salt form directly addresses the solubility challenge in PROTAC linker assembly. Its markedly improved water solubility, compared to the free base , enables higher-concentration reactions in aqueous or mixed aqueous-organic media, a critical requirement for amide coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) steps in PROTAC synthesis, as protonation of the piperazine ring is favored under these conditions .

Lead Optimization Campaigns Requiring Fine-Tuned Lipophilicity

When optimizing the ADME properties of a lead series, the 3-methoxypyridin-2-yl fragment offers a lower LogP (0.64–0.76) compared to unsubstituted pyridyl (LogP 0.885) or 3-chloropyridyl (LogP 1.538) alternatives . Incorporating this building block is a rational strategy to reduce overall molecular lipophilicity, which is often associated with improved metabolic stability and reduced off-target binding—a data-driven decision for procurement in lead optimization.

Reproducible Scale-Up Synthesis Requiring High-Purity Intermediates

The availability of this compound at a consistent ≥98% purity specification from ISO-certified vendors makes it suitable for scale-up synthesis. The reduced impurity burden minimizes side-product formation in multi-step syntheses, ensuring that scaling from milligram to gram quantities maintains yield and purity targets without extensive re-optimization of purification protocols.

Quote Request

Request a Quote for 1-(3-Methoxypyridin-2-yl)piperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.